Strategic Utilization of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride in Advanced Drug Discovery
Strategic Utilization of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride in Advanced Drug Discovery
Executive Summary & Rationale
In modern pharmaceutical development, the architectural complexity of an Active Pharmaceutical Ingredient (API) relies heavily on the strategic selection of pro-pharmacophoric building blocks. Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 934634-53-4) is a highly versatile, orthogonally protected chiral diamine. While biologically inert in its protected state, it serves as a critical synthetic vehicle for introducing the (R)-1,2-diaminopropane motif into complex drug scaffolds.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic advantages in regioselective synthesis, and field-proven experimental workflows. By leveraging this building block, medicinal chemists can construct highly specific kinase inhibitors and antimicrobial adjuvants with rigorous stereochemical control.
Physicochemical & Structural Profiling
Understanding the foundational properties of this compound is essential for predicting its behavior in complex reaction matrices. The hydrochloride salt form is specifically chosen over the free base to prevent spontaneous intramolecular cyclization or oxidative degradation, thereby ensuring long-term shelf stability and preserving the optical purity of the (2R) stereocenter[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride |
| CAS Number | 934634-53-4 |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ |
| Molecular Weight | 244.72 g/mol |
| Stereochemistry | (2R)-enantiomer |
| SMILES | O=C(OCC1=CC=CC=C1)NCC.[H]Cl |
| InChIKey | WPMPQSQLDKMQRB-SBSPUUFOSA-N |
| Hazard Classification | H302, H315, H319, H335 (Irritant/Harmful)[2] |
| Storage Conditions | 2-8°C, inert atmosphere |
Mechanistic Advantages: Orthogonal Protection Strategies
The core utility of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride lies in its orthogonal reactivity . The molecule features a primary amine protected by a carboxybenzyl (Cbz) group at the C1 position, leaving the secondary-carbon-bound primary amine at C2 available as a reactive hydrochloride salt.
Causality in Design: This structural arrangement allows chemists to perform selective nucleophilic additions or couplings at the C2 position without cross-reactivity at C1. Once the C2 amine is functionalized, the Cbz group can be cleanly cleaved via catalytic hydrogenolysis (Pd/C, H₂) or strong acid treatment (HBr/AcOH). This sequence liberates the C1 amine for subsequent derivatization, enabling the step-by-step construction of asymmetric, dual-functionalized diamine pharmacophores.
Orthogonal functionalization workflow for Cbz-protected chiral diamines.
Experimental Protocols: Regioselective Amide Coupling
To ensure a high-yielding, racemization-free integration of this building block, the following self-validating protocol utilizes HATU-mediated amide coupling.
Step-by-Step Methodology
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Preparation : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Causality: Anhydrous DMF prevents competitive hydrolysis of the highly reactive O-At ester intermediate formed by HATU, safeguarding the reaction yield.
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Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir at room temperature for 15 minutes.
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Amine Addition : Add Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (1.1 eq) to the activated mixture.
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Causality: The 3.0 eq of DIPEA is a precisely calculated self-validating system: 1 eq neutralizes the HCl salt of the amine to liberate the nucleophile, 1 eq deprotonates the carboxylic acid, and 1 eq acts as a catalytic base to drive the HATU activation forward.
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Reaction Monitoring : Stir under an inert atmosphere (N₂ or Ar) at room temperature for 2-4 hours. Monitor completion via LC-MS.
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Workup & Isolation : Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: The NaHCO₃ wash neutralizes residual acid and strips away water-soluble byproducts (like the urea derivative of HATU), partitioning the hydrophobic Cbz-protected product cleanly into the organic phase.
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Purification : Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Applications in Medicinal Chemistry
The (R)-1,2-diaminopropane backbone is a privileged motif in several therapeutic areas.
Oncology: V600E BRAF Inhibitors
Derivatives of benzyl (2-aminopropyl)carbamate have been heavily utilized in the synthesis of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives. In these oncology applications, the chiral diamine linker acts as a spatial director, ensuring the correct binding conformation within the ATP-binding pocket of the mutated kinase, resulting in potent V600E BRAF inhibitory effects[3].
Infectious Disease: Metallo-beta-lactamase (MBL) Inhibitors
Antimicrobial resistance driven by Metallo-beta-lactamases (MBLs) is a global health crisis. Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride serves as a critical intermediate in the synthesis of 3-tetrazolyl-benzene-1,2-disulfonamide derivatives[4]. The (R)-stereocenter provides the exact geometric orientation required for the resulting sulfonamide to chelate the active-site zinc ions of the MBL enzyme, thereby restoring the efficacy of co-administered beta-lactam antibiotics.
Synthetic trajectory of the chiral building block toward MBL inhibitors.
Analytical Validation Protocols
To guarantee the trustworthiness of the synthetic output, the enantiomeric excess (ee) of the functionalized intermediates must be rigorously validated to ensure no racemization occurred during the coupling phase.
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Chiral HPLC : The primary self-validating analytical method involves High-Performance Liquid Chromatography utilizing a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic Hexane/Isopropanol mobile phase. The baseline resolution of the (R) and (S) peaks confirms optical purity.
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NMR Spectroscopy via Mosher's Amides : If chiral HPLC is unavailable, the free amine can be derivatized with (R)- or (S)-Mosher's acid chloride to form diastereomers. Subsequent ¹⁹F or ¹H NMR analysis allows for the precise quantification of the diastereomeric ratio (dr), which directly correlates to the ee of the chiral building block.
References
- Sigma-Aldrich. "benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride | 934634-53-4".
- AiFChem. "934634-53-4 | Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride".
- MDPI. "Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect".
- Google Patents. "WO2016210215A1 - 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors".
Sources
- 1. benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride | 934634-53-4 [sigmaaldrich.com]
- 2. 934634-53-4 | Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride - AiFChem [aifchem.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2016210215A1 - 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors - Google Patents [patents.google.com]
